molecular formula C12H22ClNO10 B12408348 L-Carnitine(mono)-O-glutaryl-d3 (perchlorate)

L-Carnitine(mono)-O-glutaryl-d3 (perchlorate)

Cat. No.: B12408348
M. Wt: 378.77 g/mol
InChI Key: ZBHHJGORGXTIQI-AXHFJGNISA-N
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Description

L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) is a derivative of L-carnitine, a naturally occurring compound involved in the metabolism of fatty acids. L-carnitine plays a crucial role in transporting long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. The addition of the O-glutaryl-d3 group and perchlorate anion modifies its properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) involves several steps, starting from L-carnitine. The process typically includes the esterification of L-carnitine with glutaryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The resulting ester is then treated with deuterated reagents to introduce the d3 label. Finally, the compound is converted to its perchlorate salt form by reacting with perchloric acid.

Industrial Production Methods

Industrial production of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization. The use of bioreactors and controlled environments ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups back to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the perchlorate anion with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) has a wide range of applications in scientific research:

    Chemistry: Used as a labeled compound in tracer studies to investigate metabolic pathways and reaction mechanisms.

    Biology: Employed in studies of fatty acid metabolism and mitochondrial function.

    Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and metabolic disorders.

    Industry: Utilized in the development of nutritional supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) involves its role in fatty acid transport and metabolism. The compound facilitates the transport of long-chain fatty acids across the mitochondrial membrane, where they undergo β-oxidation to produce energy. The deuterated label allows for precise tracking of metabolic processes, providing insights into the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    L-Carnitine: The parent compound, essential for fatty acid metabolism.

    Acetyl-L-Carnitine: A derivative with an acetyl group, known for its neuroprotective properties.

    Propionyl-L-Carnitine: Another derivative, used for its cardiovascular benefits.

Uniqueness

L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) is unique due to its deuterated label and perchlorate anion, which enhance its stability and allow for detailed metabolic studies. Its specific modifications make it a valuable tool in research applications that require precise tracking and analysis of metabolic pathways.

Properties

Molecular Formula

C12H22ClNO10

Molecular Weight

378.77 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(4-carboxybutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate

InChI

InChI=1S/C12H21NO6.ClHO4/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;2-1(3,4)5/h9H,4-8H2,1-3H3,(H-,14,15,16,17);(H,2,3,4,5)/t9-;/m1./s1/i1D3;

InChI Key

ZBHHJGORGXTIQI-AXHFJGNISA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCC(=O)O.[O-]Cl(=O)(=O)=O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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